Catalytic Hydrogenation Selectivity: 2,3-Dihydrofuran vs. 2,5-Dihydrofuran on Pd(111)
On Pd(111) surfaces, 2,3-dihydrofuran undergoes hydrogenation to yield tetrahydrofuran at approximately 330 K, whereas 2,5-dihydrofuran predominantly follows a dehydrogenation pathway to produce furan at approximately 320 K [1]. This divergence in reactivity stems from the position of the C=C bond relative to the ether oxygen [1].
| Evidence Dimension | Reaction pathway selectivity on Pd(111) |
|---|---|
| Target Compound Data | Hydrogenation to tetrahydrofuran at ~330 K |
| Comparator Or Baseline | 2,5-Dihydrofuran: Dehydrogenation to furan at ~320 K |
| Quantified Difference | Opposing reaction pathways; temperature difference ~10 K |
| Conditions | Pd(111) surface, temperature-programmed desorption (TPD), high-resolution electron energy loss spectroscopy (HREELS) |
Why This Matters
Users seeking selective hydrogenation to tetrahydrofuran should select 2,3-dihydrofuran, as 2,5-dihydrofuran yields furan as the primary product.
- [1] Horiuchi, C.M.; Medlin, J.W. Adsorption and reactivity of 2,3-dihydrofuran and 2,5-dihydrofuran on Pd(111): influence of the C=C position on the reactivity of cyclic ethers. Langmuir 2010, 26(16), 13320-13332. View Source
